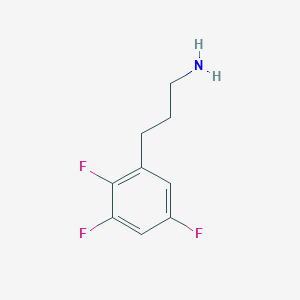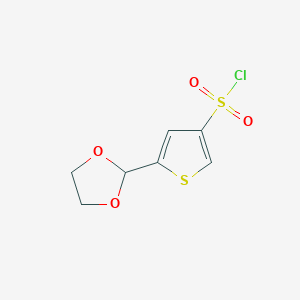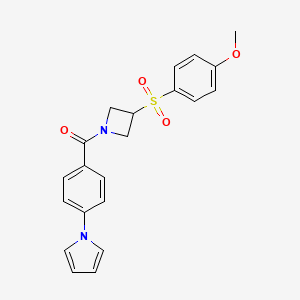
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrole group, which is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group indicates a phenyl ring (a variant of benzene) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure would be largely dictated by the pyrrole and methoxyphenyl groups. Pyrrole is aromatic and the nitrogen atom can donate a pair of electrons to the aromatic system . The methoxyphenyl group is electron-donating, which can activate the phenyl ring towards electrophilic aromatic substitution .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of a nitrogen atom, which can act as a nucleophile. The methoxy group in the methoxyphenyl part of the molecule is an activating group, making the compound more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, pyrroles are weakly basic and have a high dipole moment . Methoxyphenyl compounds are often solids at room temperature .Scientific Research Applications
Synthesis and Antiestrogenic Activity
The synthesis process of related compounds often involves complex reactions, such as acylation, Grignard reactions, and demethylation, to produce novel dihydronaphthalene isomers with potent antiestrogenic activities. These activities are demonstrated in both oral and subcutaneous administration to rats and mice, indicating potential applications in the treatment of estrogen-related disorders (C. Jones, T. Suarez, E. Massey, L. Black, F. Tinsley, 1979).
Azetidinones and Biological Potencies
Azetidinones scaffolds, particularly those derived from sulfonamide rings, have attracted interest due to their significant biological and pharmacological potencies. The synthesis of substituted azetidinones has been explored, highlighting their importance in medicinal chemistry and potential applications in drug development (Y. Jagannadham, Dodda Vivekananda Reddy, B. Ramadevi, B. Prasanna, 2019).
Antimicrobial Activity
Compounds related to the one have been synthesized and shown to exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in the development of new antimicrobial agents, especially those containing methoxy groups which demonstrated high activity (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Structural Investigations and Binding Affinities
Research on the crystal structure and binding affinities of compounds structurally similar to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone has provided insights into their potential interactions with biological targets. This knowledge can be useful in the design of drugs with specific mechanisms of action (M. Akkurt, E. Sarıpınar, S. Öztürk, Ç. Yılmaz, H. Fun, 2003).
Organotin(IV) Complexes and Antibacterial Activities
The synthesis and characterization of organotin(IV) complexes, derived from related compounds, have been explored for their antibacterial activities. These studies indicate potential applications in the development of new antibacterial drugs, with some organotin(IV) complexes showing better activity than others (H. Singh, J. Singh, Sunita Bhanuka, 2016).
Future Directions
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMGEAPWUUVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


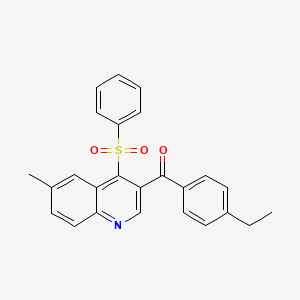

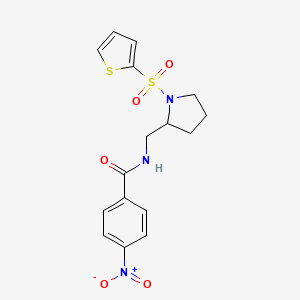
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
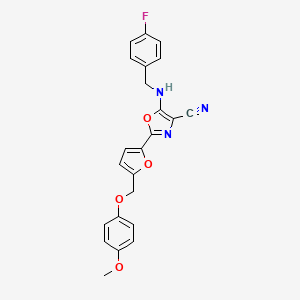
![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
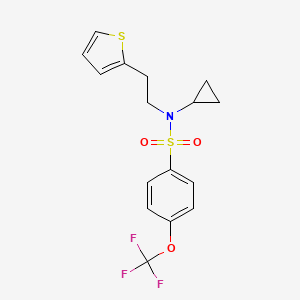

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)


